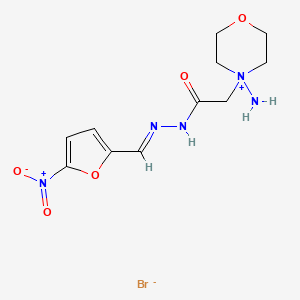
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is a complex organic compound known for its antibacterial and antiprotozoal properties. It is a member of the nitrofuran class of antibiotics, which are characterized by the presence of a nitrofuran ring in their structure. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide typically involves the reaction of 5-nitrofurfural with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with morpholine and a suitable brominating agent to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the bromide ion is replaced by other functional groups.
科学的研究の応用
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antibacterial and antiprotozoal activities, making it a valuable compound in microbiological research.
Medicine: Investigated for its potential use in treating bacterial and protozoal infections.
Industry: Utilized in the development of new antimicrobial agents and as a component in various chemical formulations.
作用機序
The mechanism of action of Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide involves the inhibition of bacterial DNA synthesis. The compound binds to bacterial DNA, leading to the inhibition of DNA replication and protein synthesis. This results in the gradual inhibition of bacterial growth and proliferation. The nitrofuran ring plays a crucial role in this mechanism, as it is responsible for the compound’s antimicrobial activity.
類似化合物との比較
Similar Compounds
Furazolidone: Another nitrofuran antibiotic with similar antibacterial and antiprotozoal properties.
Nitrofurantoin: A nitrofuran antibiotic used primarily for the treatment of urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
Morpholinium, amino(((5-nitrofurfurylidene)hydrazino)carbonylmethyl)-, bromide is unique due to its specific chemical structure, which includes a morpholinium group and a bromide ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
37386-06-4 |
|---|---|
分子式 |
C11H16BrN5O5 |
分子量 |
378.18 g/mol |
IUPAC名 |
2-(4-aminomorpholin-4-ium-4-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide;bromide |
InChI |
InChI=1S/C11H15N5O5.BrH/c12-16(3-5-20-6-4-16)8-10(17)14-13-7-9-1-2-11(21-9)15(18)19;/h1-2,7H,3-6,8,12H2;1H/b13-7+; |
InChIキー |
ADGPWINRJXRGGI-FTPOTTDRSA-N |
異性体SMILES |
C1COCC[N+]1(CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])N.[Br-] |
正規SMILES |
C1COCC[N+]1(CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




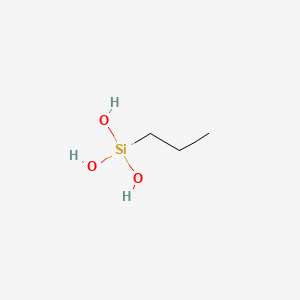

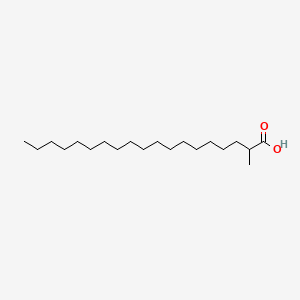
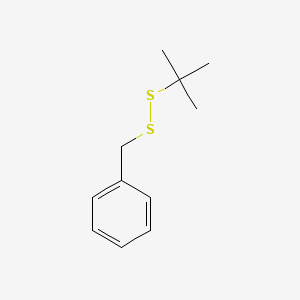

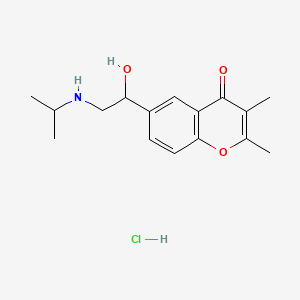
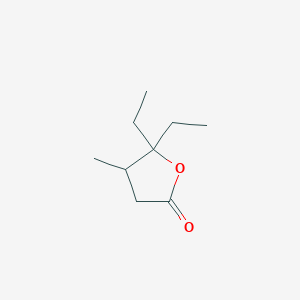


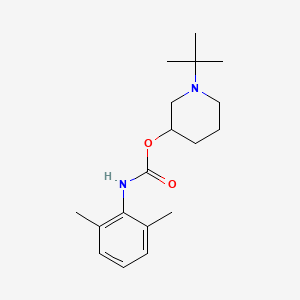
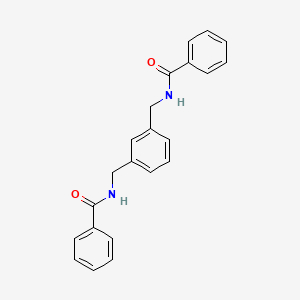
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
